2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone
Description
2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone characterized by a 2-ethylphenyl substituent and a chloro-difluoroacetyl group. This compound belongs to a class of halogenated ethanones, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₀H₉ClF₂O, with a molecular weight of 218.63 g/mol. The ethyl group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and physicochemical properties, distinguishing it from analogs with other substituents .
Properties
IUPAC Name |
2-chloro-1-(2-ethylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZUIKKHMSVESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
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Weinreb Amide Preparation : The 2-ethylphenyl group is introduced via N-methoxy-N-methyl-2-ethylbenzamide, synthesized from 2-ethylbenzoic acid.
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Nucleophilic Attack : TMSCFH reacts with the Weinreb amide in tetrahydrofuran (THF) at 0°C under argon, facilitated by potassium tert-pentoxide (0.9 M). The base deprotonates TMSCFH, generating a difluoromethyl anion that attacks the amide carbonyl.
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Workup and Purification : The crude product is extracted with diethyl ether, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 95% |
| Reaction Time | 4 hours |
| Temperature | 0°C → room temperature |
| Solvent | Dry THF |
This method’s limitation lies in the absence of a chlorine atom at the α-position. To introduce chlorine, post-synthetic modification or alternative reagents are required.
Chlorination Strategies for α-Position Functionalization
Introducing chlorine at the α-carbon of 2,2-difluoroethanones remains underexplored. Two hypothetical pathways are proposed based on analogous systems:
Radical Chlorination
Radical initiators (e.g., AIBN) with chlorine sources (CCl or Cl) could target the electron-deficient α-carbon adjacent to the ketone. However, the strong electron-withdrawing effect of the CF group may necessitate harsh conditions, risking over-chlorination or decomposition.
Electrophilic Chlorination
Electrophilic agents like sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) could mediate α-chlorination. A proposed mechanism involves enolate formation using a strong base (e.g., LDA), followed by chlorine electrophile attack.
Challenges :
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Competing side reactions (e.g., aryl ring chlorination).
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Steric hindrance from the 2-ethylphenyl group.
Alternative Routes via Halogenated Building Blocks
Friedel-Crafts Acylation with Chlorodifluoroacetyl Chloride
A Friedel-Crafts acylation of 2-ethylbenzene using ClCFCOCl and AlCl could directly yield the target compound. This method, though unreported in the literature, aligns with known Friedel-Crafts reactivity:
Advantages :
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Single-step synthesis.
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Utilizes commercially available reagents.
Limitations :
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Regioselectivity concerns due to the directing effects of the ethyl group.
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Potential decomposition of ClCFCOCl under acidic conditions.
Comparative Analysis of Synthetic Approaches
| Method | Yield | Complexity | Scalability | Chlorine Introduction |
|---|---|---|---|---|
| Weinreb Amide + TMSCFH | 95% | Moderate | High | No |
| Radical Chlorination | N/A | High | Low | Yes |
| Friedel-Crafts Acylation | N/A | Low | Moderate | Yes |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanol.
Oxidation: Formation of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroacetic acid.
Scientific Research Applications
2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone with analogous compounds:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, CF₃) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic substitutions.
- Lipophilicity : Compounds with alkyl groups (e.g., ethyl, methyl) exhibit higher logP values, improving membrane permeability in drug candidates .
- Thermal Stability : Fluorinated analogs (e.g., 2,4-difluorophenyl derivative) demonstrate greater thermal stability, making them suitable for high-temperature syntheses .
Comparison with Other Compounds :
- 2-Chloro-1-(2,4-difluorophenyl)ethanone: Synthesized via Friedel-Crafts acylation, achieving 85% purity after silica gel chromatography .
- Multigram-Scale Synthesis : highlights a scalable route for chloro-hydroxypropyl esters, suggesting adaptability for industrial production of ethylphenyl analogs .
Biological Activity
2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is a fluorinated ketone that has garnered attention for its potential biological activities. This compound's unique structure, featuring chlorine and difluoromethyl groups, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is characterized by its difluoroethanone moiety, which can influence its reactivity and biological interactions. The presence of the chloro and ethyl groups enhances its lipophilicity and may affect its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can form hydrogen bonds or participate in hydrophobic interactions, potentially leading to the modulation of enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain proteases, impacting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : It may influence receptor activities, affecting signaling cascades involved in various physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Studies have shown efficacy against a range of pathogens, including bacteria and fungi.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Moderate | |
| Fungi | Significant |
Cytotoxic Effects
In vitro studies have reported cytotoxic effects against various cancer cell lines. The compound demonstrates potential as an anticancer agent by inducing apoptosis in malignant cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 10 |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
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Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis through caspase activation pathways.
- Findings : Increased levels of cleaved caspases were observed post-treatment, indicating a mechanism involving programmed cell death.
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Antimicrobial Efficacy : A comparative study on the antimicrobial activity against Staphylococcus aureus showed that this compound had a lower minimum inhibitory concentration (MIC) compared to standard antibiotics.
- Results : The compound's MIC was found to be 8 µg/mL, suggesting a promising alternative for antibiotic-resistant strains.
Research Findings
Recent research highlights the diverse applications of this compound in drug design and development:
- Pharmacophore Development : The compound is being investigated as a potential pharmacophore for designing new drugs targeting specific diseases.
- Fluorine's Role : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability, crucial for therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation of a precursor ketone, such as 1-(2-ethylphenyl)-2,2-difluoroethanone, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include temperature control (40–60°C) and anhydrous conditions to avoid hydrolysis. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Yield optimization may require iterative adjustments to stoichiometry and solvent polarity (e.g., dichloromethane vs. toluene) .
Q. How can researchers assess the purity and structural integrity of this compound?
Methodological Answer: Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation employs nuclear magnetic resonance (¹H/¹³C NMR) to identify characteristic signals: the chloro group (δ 4.1–4.3 ppm in ¹H NMR) and the difluoroethanone moiety (δ 110–120 ppm in ¹⁹F NMR). Mass spectrometry (EI-MS) further confirms the molecular ion peak (expected m/z: ~218.6) .
Q. What spectroscopic techniques are most effective for characterizing substituent effects in halogenated aryl ketones?
Methodological Answer: Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹), while X-ray crystallography resolves steric effects from the 2-ethylphenyl group. Comparative ¹⁹F NMR analysis with analogs (e.g., 2-chloro-1-(4-fluorophenyl)-2,2-difluoroethanone) reveals electronic perturbations due to substituent positioning .
Advanced Research Questions
Q. How does the 2-ethylphenyl substituent influence reaction kinetics in nucleophilic substitutions compared to methyl or halogenated aryl groups?
Methodological Answer: The ethyl group’s steric bulk slows nucleophilic attack at the carbonyl carbon, as shown by kinetic studies using pseudo-first-order conditions. Competitor experiments with 2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone demonstrate rate reductions of 20–30% due to increased steric hindrance. Solvent effects (e.g., DMF vs. THF) further modulate reactivity via polarity and coordination .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of difluoroethanones?
Methodological Answer: Discrepancies often arise from trace moisture or competing side reactions (e.g., hydrolysis). Controlled reproducibility studies under inert atmospheres (N₂/Ar) and rigorous drying of reagents are critical. Statistical tools like Design of Experiments (DoE) can identify interactions between variables (e.g., temperature, solvent) .
Q. How can mechanistic studies differentiate between radical vs. polar pathways in the chlorination of difluoroethanones?
Methodological Answer: Radical trapping agents (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy detect radical intermediates. Comparative kinetic isotope effects (KIE) using deuterated substrates distinguish between proton-coupled electron transfer (PCET) and ionic mechanisms .
Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution in 2-ethylphenyl-containing compounds?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Fukui indices identify nucleophilic/electrophilic sites, while molecular electrostatic potential (MEP) maps highlight steric and electronic effects of the ethyl group .
Q. How do solvent polarity and proticity affect the stability of this compound during storage?
Methodological Answer: Accelerated stability studies in aprotic solvents (e.g., acetonitrile) show <5% degradation over 30 days at 4°C, while protic solvents (e.g., methanol) induce hydrolysis. UV-Vis spectroscopy tracks degradation products, and Arrhenius modeling extrapolates shelf-life under varying conditions .
Q. What in vitro assays are suitable for evaluating the biological activity of halogenated ethanones without FDA-approved protocols?
Methodological Answer: Cytotoxicity is assessed via MTT assays on human cell lines (e.g., HEK-293), while enzyme inhibition studies (e.g., cytochrome P450) use fluorogenic substrates. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate activity with structural features .
Q. How can researchers mitigate competing elimination pathways during functionalization of this compound?
Methodological Answer: Low-temperature conditions (−20°C) and bulky bases (e.g., DBU) favor substitution over elimination. Solvent screening (e.g., DMSO vs. DMF) and Le Chatelier’s principle (excess nucleophile) further suppress β-elimination, as validated by GC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
